N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]-3-nitrobenzamide
Description
N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]-3-nitrobenzamide is a quinoline-based small molecule characterized by a 1,4-dihydroquinolin-2-yl core substituted with a methyl group at position 1, a ketone at position 4, and a thiophen-2-yl moiety at position 2. The 3-nitrobenzamide group is attached to the nitrogen at position 2 of the quinoline ring.
Properties
IUPAC Name |
N-(1-methyl-4-oxo-3-thiophen-2-ylquinolin-2-yl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O4S/c1-23-16-9-3-2-8-15(16)19(25)18(17-10-5-11-29-17)20(23)22-21(26)13-6-4-7-14(12-13)24(27)28/h2-12H,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APRRYYXJJSXMSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C(=C1NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]-3-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Pfitzinger reaction, which involves the condensation of isatin with an appropriate ketone in the presence of a base.
Thiophene Substitution: The thiophene ring is introduced through a Friedel-Crafts acylation reaction, where thiophene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Nitrobenzamide Introduction: The final step involves the coupling of the quinoline-thiophene intermediate with 3-nitrobenzoyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over palladium on carbon (Pd/C) or iron powder in acidic conditions.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) for thiophene oxidation.
Reduction: Hydrogen gas (H₂) with Pd/C or iron powder in hydrochloric acid (HCl) for nitro group reduction.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like sulfuryl chloride (SO₂Cl₂) for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides or sulfones from the thiophene ring.
Reduction: Amino derivatives from the reduction of the nitro group.
Substitution: Halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
Chemical and Biological Properties
Molecular Characteristics:
- Molecular Formula: C₁₉H₁₅N₂O₂S₂
- Molecular Weight: 357.46 g/mol
- CAS Number: 883959-05-5
The compound features a quinoline core with thiophene and nitrobenzamide functionalities, contributing to its diverse biological activities.
Chemistry
N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]-3-nitrobenzamide serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to investigate various reaction mechanisms and develop new synthetic pathways.
Biology
In biological research, the compound is utilized as a probe to study biological pathways and interactions. Its structural properties enable it to interact with different biomolecules, making it valuable for understanding cellular processes.
Medicine
The compound shows promising therapeutic applications , particularly as:
- Antimicrobial Agent: Exhibits activity against various pathogens, which could lead to the development of new antibiotics.
- Anticancer Agent: Preliminary studies suggest it may inhibit cancer cell proliferation through specific molecular interactions.
Industrial Applications
This compound is also relevant in industrial settings:
- Material Science: Used in developing advanced materials such as organic semiconductors and photovoltaic cells due to its electronic properties.
Data Table: Summary of Applications
| Application Area | Specific Use | Potential Impact |
|---|---|---|
| Chemistry | Building block for complex synthesis | Facilitates new synthetic methodologies |
| Biology | Probe for biological studies | Enhances understanding of cellular mechanisms |
| Medicine | Antimicrobial and anticancer agent | Potential for new therapeutic agents |
| Industry | Advanced materials development | Innovations in electronics and energy |
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Properties
Research focused on the anticancer effects of this compound on human cancer cell lines. The findings revealed that the compound induced apoptosis in cancer cells through the activation of specific signaling pathways, highlighting its potential as an anticancer therapeutic.
Mechanism of Action
The mechanism of action of N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]-3-nitrobenzamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components. Additionally, the thiophene ring can participate in π-π stacking interactions with aromatic amino acids in proteins, affecting their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs differ primarily in substituents on the quinoline ring and the benzamide group. Key examples include:
Notes:
- Thiophen-2-yl vs. The phenyl analog () has a higher predicted boiling point (640.3°C), likely due to stronger van der Waals forces from the larger aromatic system .
- Trifluoromethylphenyl Substituent: The CF3 group in ’s compound increases electron-withdrawing effects and metabolic stability, though its butanamide group reduces molecular complexity compared to the nitrobenzamide in the target compound .
- Alkyl Amides (): Long alkyl chains (e.g., tetradecanamide) result in high melting points (>250°C) and reduced solubility in polar solvents, contrasting with the target compound’s nitro group, which may improve solubility in organic media .
Physicochemical and Electronic Properties
- This contrasts with the 4-nitrobenzamide in ’s phenyl analog, where positional isomerism may alter electronic distribution .
- Thiophene vs. Phenyl: Thiophene’s lower aromaticity compared to phenyl may reduce crystal packing efficiency, possibly lowering melting points. However, sulfur’s polarizability could enhance interactions with hydrophobic protein pockets .
Biological Activity
N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]-3-nitrobenzamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its molecular characteristics, mechanisms of action, and potential therapeutic applications.
Molecular Characteristics
- Molecular Formula : C₁₉H₁₅N₂O₂S₂
- CAS Number : 883959-05-5
- Molecular Weight : 357.46 g/mol
- Structure : The compound features a quinoline core with thiophene and nitrobenzamide functionalities, which contribute to its unique biological properties.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Thiophene derivatives have been shown to inhibit lipid peroxidation and free radical formation, suggesting their potential as agents in combating oxidative stress-related diseases .
Anticancer Potential
The compound has demonstrated promising anticancer activity in several studies:
- Mechanism of Action : It acts by inhibiting key enzymes involved in cancer cell proliferation and survival. For instance, compounds derived from quinoline structures have been reported to inhibit DNA methyltransferases (DNMTs), which are crucial for cancer cell epigenetics .
-
Case Studies :
- A study on similar quinoline derivatives showed significant antiproliferative effects against various cancer cell lines, including HCT116 (colon cancer), MCF7 (breast cancer), and SK-BR3 (breast cancer) .
- Another investigation highlighted the compound's ability to induce apoptosis in cancer cells, further supporting its role as a potential therapeutic agent .
Antimicrobial Activity
This compound has also shown antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Key findings include:
| Substituent | Effect on Activity |
|---|---|
| Nitro group | Enhances anticancer activity |
| Thiophene ring | Contributes to antioxidant properties |
| Quinoline core | Essential for enzyme inhibition |
Q & A
Q. What are the recommended synthetic pathways for preparing N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]-3-nitrobenzamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multi-step heterocyclic condensation. A general approach involves:
Formation of the quinolinone core by reacting N-methyl anthranilic acid derivatives with thiophen-2-carboxylic acid under acidic conditions to generate intermediates like 1-methyl-2-(thiophen-2-yl)-1,2-dihydro-4H-3,1-benzoxazin-4-one .
Introduction of the 3-nitrobenzamide moiety via nucleophilic acyl substitution or coupling reactions (e.g., using EDCI/HOBt in DMF).
- Key Variables :
- Solvent polarity (ethanol vs. DMF) affects intermediate stability.
- Temperature control (70–80°C) minimizes side reactions in nitro-group introduction.
- Yield Optimization : Ethanol as a solvent for condensation steps typically achieves 60–70% yields, while DMF-based coupling improves amide formation efficiency .
Q. How can researchers characterize the structural conformation of this compound, particularly the puckering of the dihydroquinoline ring?
- Methodological Answer : X-ray crystallography combined with Cremer-Pople puckering parameters is critical for analyzing ring puckering. For the dihydroquinoline core:
Q. How can crystallographic refinement tools (e.g., SHELXL) resolve ambiguities in electron density maps for this compound?
- Methodological Answer : Use SHELXL for high-resolution refinement:
Import .hkl and .ins files, assign anisotropic displacement parameters (ADPs) to non-H atoms.
Apply restraints to the nitro group (N–O bond distances: 1.21–1.23 Å) and thiophene ring (planarity constraints).
Validate using R-factor convergence (target: R1 < 0.05) and residual density maps (<0.3 eÅ⁻³).
- Note : SHELXL’s robustness with small molecules makes it ideal for resolving disordered regions in the benzamide moiety .
Q. What strategies address contradictions in SAR data between in vitro potency and computational docking results?
- Methodological Answer :
- Step 1 : Re-evaluate docking parameters (e.g., force field selection, solvation models). For nitrobenzamides, the OPLS-AA force field better predicts ligand-receptor interactions.
- Step 2 : Validate via mutagenesis studies. If docking suggests hydrogen bonding with a specific residue (e.g., Lys123), test alanine mutants for activity loss.
- Case Study : Discrepancies in thiophene derivatives were resolved by incorporating entropy changes via MD simulations .
Q. How can advanced NMR techniques (e.g., NOESY, HSQC) elucidate dynamic conformational changes in solution?
- Methodological Answer :
- NOESY : Identify spatial proximity between the thiophene proton (δ 7.2–7.4 ppm) and quinolinone methyl group (δ 2.1 ppm), confirming folded conformations.
- HSQC : Correlate ¹H-¹³C signals to assign diastereotopic protons in the dihydroquinoline ring.
- Example : For similar compounds, NOE cross-peaks between H-3 (quinolinone) and H-β (thiophene) indicate π-stacking in solution .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer :
- Issue : Racemization at the C-2 position of the dihydroquinoline ring during nitrobenzamide coupling.
- Mitigation :
Use chiral catalysts (e.g., BINOL-phosphoric acid) in asymmetric synthesis.
Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane:IPA = 85:15).
Q. How do substituent modifications on the benzamide ring influence metabolic stability in preclinical models?
- Methodological Answer :
- Study Design :
Synthesize analogs with -OMe, -Cl, or -CF₃ substituents.
Assess microsomal stability (human liver microsomes, 1 h incubation).
- Results :
- 3-NO₂ : High clearance (CL = 45 mL/min/kg) due to nitro-reductase activity.
- 3-CF₃ : Improved stability (CL = 12 mL/min/kg) but reduced solubility.
- Recommendation : Introduce electron-withdrawing groups to slow hepatic metabolism .
Data Contradictions and Resolution
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
